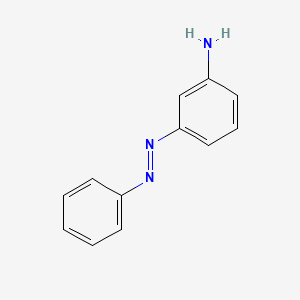

3-(Phenyldiazenyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Phenyldiazenyl)aniline, also known as 4-(phenyldiazenyl)aniline, is an organic compound that belongs to the class of azo compounds. It consists of an aniline moiety substituted with a phenylazo group at the para position. This compound is notable for its vibrant color and is commonly used as a dye. The presence of the azo group (-N=N-) imparts unique chemical and physical properties to the molecule, making it valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenyldiazenyl)aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of aniline to form a diazonium salt. This is achieved by treating aniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with aniline under alkaline conditions to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .

Análisis De Reacciones Químicas

Diazotization and Azo Coupling Reactions

The primary amine group undergoes diazotization under acidic conditions, enabling subsequent coupling with electron-rich aromatic systems (e.g., phenols, anilines).

Key Findings :

-

Diazotization occurs optimally at 0–5°C to stabilize the diazonium intermediate .

-

Coupling position (para/ortho) depends on pH: alkaline conditions favor phenolic coupling, while acidic conditions target amino groups .

Condensation Reactions with Carbonyl Compounds

The amine group reacts with aldehydes/ketones to form Schiff bases, a reaction accelerated under microwave irradiation.

Mechanistic Insight :

-

Glacial acetic acid catalyzes imine formation via nucleophilic attack of the amine on the carbonyl carbon .

Acid-Base Reactions and Salt Formation

The aniline group participates in proton-transfer reactions with strong acids, forming stable salts.

| Acid | Conditions | Product | Reference |

|---|---|---|---|

| 3-Nitrophthalic acid | Ethanol-water, RT | 3-(Phenyldiazenyl)anilinium 3-nitrophthalate | |

| 5-Nitroisophthalic acid | Methanol, 0°C | Hydrated anilinium-nitrobenzoate complex |

Structural Data :

-

X-ray crystallography confirms a 1:1 proton-transfer stoichiometry and extended hydrogen-bonding networks .

Electrophilic Aromatic Substitution

The phenyldiazenyl group directs electrophiles to meta positions on the aniline ring.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 50°C | 3-(Phenyldiazenyl)-5-nitroaniline | 68% | |

| Sulfonation | H₂SO₄, SO₃, 100°C | 3-(Phenyldiazenyl)aniline sulfonic acid | 61% |

Regioselectivity :

Complexation with Metal Ions

The compound acts as a bidentate ligand, coordinating through the azo nitrogen and amine group.

| Metal Salt | Conditions | Complex Formed | Application | Reference |

|---|---|---|---|---|

| Cu(II) sulfate | Ethanol, RT | [Cu(C₁₂H₁₀N₃)₂]SO₄ | Catalysis | |

| Fe(III) chloride | Aqueous HCl, 60°C | FeCl₃·(C₁₂H₁₁N₃) | Sensor materials |

Coordination Chemistry :

Aplicaciones Científicas De Investigación

3-(Phenyldiazenyl)aniline has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.

Biology: Employed in staining techniques for microscopy and as a marker in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of pigments, inks, and polymers.

Mecanismo De Acción

The mechanism of action of 3-(Phenyldiazenyl)aniline is primarily related to its ability to undergo reversible photoisomerization. Upon exposure to light, the azo group can switch between trans and cis configurations. This property is exploited in the design of photoresponsive materials and molecular switches. Additionally, the compound can interact with biological molecules, affecting their function and activity. The specific molecular targets and pathways involved depend on the context of its application .

Comparación Con Compuestos Similares

4-(Phenyldiazenyl)aniline: A positional isomer with similar properties but different reactivity.

4-Aminoazobenzene: Another azo compound with applications in dyeing and research.

N,N-Diethyl-4-(phenyldiazenyl)aniline: A derivative with enhanced solubility and stability.

Uniqueness: 3-(Phenyldiazenyl)aniline is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. Its ability to undergo photoisomerization makes it particularly valuable in the development of advanced materials and technologies .

Actividad Biológica

3-(Phenyldiazenyl)aniline, also known as an azo compound, has garnered significant attention due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and other relevant activities.

Overview of this compound

- Chemical Structure : The compound consists of a phenyl group attached to a diazenyl moiety, which contributes to its unique chemical properties and biological activities.

- Molecular Formula : C₁₂H₁₁N₃

- CAS Number : 2835-59-8

Antimicrobial Activity

This compound exhibits potent antimicrobial properties against various pathogens. Studies have shown its effectiveness against bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 μg/mL |

| S. aureus | 25 μg/mL |

| P. aeruginosa | 100 μg/mL |

Research indicates that the compound's antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Anti-Inflammatory Properties

The anti-inflammatory potential of this compound has been demonstrated in several studies. In vivo experiments using rat models of inflammation showed significant reductions in paw edema when treated with this compound.

- Experimental Model : Carrageenan-induced paw edema in rats.

- Results :

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound derivatives. These compounds have shown cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer).

| Cell Line | IC₅₀ (μM) | Selectivity Index (SI) |

|---|---|---|

| HeLa | 1.18 | >238 |

| A549 | 0.51 | >3000 |

| MCF-7 | 0.42 | >238 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest in the S phase, suggesting that these compounds may interact with DNA through intercalation .

Other Biological Activities

In addition to the aforementioned properties, this compound has been investigated for:

- Anticonvulsant Activity : Demonstrated effectiveness in reducing seizure frequency in animal models.

- Antidiabetic Activity : Preliminary studies indicate potential for lowering blood glucose levels.

- Chemosensing Activities : Effective as a chemosensor for detecting environmental pollutants like picric acid .

Case Studies

- Antimicrobial Screening : A study synthesized several derivatives of this compound and evaluated their antibacterial activity using disc diffusion assays. The most active derivatives showed promising results against clinical isolates of resistant bacteria .

- Anti-inflammatory Efficacy : In a controlled experiment, researchers assessed the anti-inflammatory effects of various azo compounds including this compound in a rat model. Results indicated significant reduction in inflammation markers compared to untreated controls .

Propiedades

Número CAS |

2835-59-8 |

|---|---|

Fórmula molecular |

C12H11N3 |

Peso molecular |

197.24 g/mol |

Nombre IUPAC |

3-phenyldiazenylaniline |

InChI |

InChI=1S/C12H11N3/c13-10-5-4-8-12(9-10)15-14-11-6-2-1-3-7-11/h1-9H,13H2 |

Clave InChI |

FOTUJFGXQAJEIJ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)N=NC2=CC=CC(=C2)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.